5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid
Overview
Description
5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a thiophene ring, an amide group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: This can be achieved through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amide Group: The cyclopentylcarbamoyl group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Functionalization of the Thiophene Ring: The ethyl and methyl groups are introduced through alkylation reactions.
Formation of the Carboxylic Acid Group: This is typically achieved through oxidation reactions, converting an aldehyde or alcohol precursor to the carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits biological activity.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cell surface or intracellular receptors, modulating signaling pathways.
Modulation of Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as 2,5-dimethylthiophene or 3-ethylthiophene.
Amide-Containing Compounds: Molecules like N-cyclopentylacetamide or N-ethylacetamide.
Carboxylic Acid Derivatives: Compounds such as 5-oxopentanoic acid or 4-ethyl-5-methylthiophene-2-carboxylic acid.
Uniqueness
5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-3-13-11(2)25-18(20-14(21)9-6-10-15(22)23)16(13)17(24)19-12-7-4-5-8-12/h12H,3-10H2,1-2H3,(H,19,24)(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBWZWHSNWNAIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CCCC2)NC(=O)CCCC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123830 | |
Record name | 5-[[3-[(Cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl]amino]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901123830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888111-60-2 | |
Record name | 5-[[3-[(Cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl]amino]-5-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=888111-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[3-[(Cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl]amino]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901123830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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